molecular formula C8H7N3O2 B2506844 3-Aminofuro[2,3-b]pyridine-2-carboxamide CAS No. 917504-90-6

3-Aminofuro[2,3-b]pyridine-2-carboxamide

Cat. No.: B2506844
CAS No.: 917504-90-6
M. Wt: 177.163
InChI Key: LVWBABZPEYKTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminofuro[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.163. The purity is usually 95%.
BenchChem offers high-quality 3-Aminofuro[2,3-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminofuro[2,3-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminofuro[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBABZPEYKTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological activity of 3-Aminofuro[2,3-b]pyridine-2-carboxamide scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Aminofuro[2,3-b]pyridine-2-carboxamide Scaffold: A Technical Guide to Synthesis, Pharmacology, and Fluorescence Applications

Executive Summary

The 3-Aminofuro[2,3-b]pyridine-2-carboxamide (AFP) scaffold represents a privileged heterocyclic architecture in medicinal chemistry, distinguished by its dual utility as a potent biological modulator and a functional fluorescent probe. Unlike its sulfur-containing bioisostere (the thieno[2,3-b]pyridine), the furo-fused core exhibits intrinsic fluorescence, making it a valuable tool for theranostic applications.

Biologically, this scaffold has gained prominence as a Cannabinoid-1 Receptor (CB1R) inverse agonist for the treatment of metabolic disorders and as a targeted antiproliferative agent against specific cancer lineages (notably MCF-7 breast cancer and A549 lung carcinoma). This guide provides a comprehensive technical analysis of the AFP scaffold, detailing its synthesis via Thorpe-Ziegler cyclization, structure-activity relationships (SAR), and validated experimental protocols.

Chemical Architecture & Bioisosterism

The core structure consists of a pyridine ring fused to a furan ring, substituted at the 2-position with a carboxamide and at the 3-position with a primary amine.

Structural Features
  • H-Bonding Network: The cis-arrangement of the 3-amino group and the 2-carboxamide carbonyl creates a critical intramolecular hydrogen bond. This locks the conformation, presenting a predictable pharmacophore to receptor binding pockets (e.g., the hinge region of kinases or the orthosteric site of GPCRs).

  • Bioisosterism (Furan vs. Thiophene):

    • Furo (O-analogue): Higher electronegativity of oxygen reduces aromaticity compared to thiophene, altering the

      
      -stacking potential. Crucially, the furo-scaffold is often fluorescent  and more water-soluble.
      
    • Thieno (S-analogue): More lipophilic, often associated with higher metabolic stability but lacks the intrinsic fluorescence of the AFP core.

Synthesis Methodologies

The construction of the AFP scaffold relies on the Thorpe-Ziegler cyclization , a base-catalyzed intramolecular addition of a methylene anion to a nitrile.

Pathway A: The "Aniline-Glycolic" Route (High Purity)

This method is preferred for generating


-aryl substituted derivatives (AFPs) used as fluorescent probes.

Mechanism Visualization:

Synthesis_Pathway cluster_0 Key Transformation Aniline Substituted Aniline (Ar-NH2) Amide Intermediate 1: Glycolic Acid Anilide Aniline->Amide Acylation (130°C) Glycolic Glycolic Acid Glycolic->Amide Cyanopyridine Intermediate 2: O-Linked Cyanopyridine Amide->Cyanopyridine SnAr Substitution (Na2CO3, EtOH) ClPyridine 2-Chloronicotinonitrile ClPyridine->Cyanopyridine Base KOtBu / THF (Cyclization) Cyanopyridine->Base Product 3-Aminofuro[2,3-b]pyridine- 2-carboxamide (AFP) Base->Product Thorpe-Ziegler Cyclization

Caption: Step-wise synthesis of the AFP scaffold via SnAr substitution followed by Thorpe-Ziegler cyclization.

Detailed Protocol (Method A)

Step 1: Acylation

  • Mix substituted aniline (1.0 equiv) and glycolic acid (1.0 equiv).

  • Heat neat at 130 °C for 5 hours.

  • Recrystallize from water/ethanol to obtain the glycolic acid anilide.

Step 2: SnAr Substitution

  • Dissolve glycolic acid anilide (1.0 equiv) and 2-chloronicotinonitrile (0.95 equiv) in dry DMF or EtOH.

  • Add anhydrous

    
     (2.0 equiv).
    
  • Reflux for 12–40 hours (monitor by TLC).

  • Precipitate with water to isolate the cyanopyridine intermediate.

Step 3: Cyclization (Thorpe-Ziegler)

  • Dissolve the intermediate in anhydrous THF.

  • Add potassium tert-butoxide (KOtBu, 1.2 equiv) at 0 °C, then warm to 80 °C for 3 hours.

  • Critical Endpoint: The solution will likely develop strong fluorescence.

  • Quench with ice water; filter the precipitate.

Pharmacology & Biological Targets[2][3][4][5]

Target 1: Cannabinoid-1 Receptor (CB1R) Inverse Agonism

The AFP scaffold serves as a core for CB1R inverse agonists, offering a therapeutic pathway for obesity and metabolic syndrome. Unlike neutral antagonists, inverse agonists stabilize the receptor in its inactive G-protein-coupled state, reducing basal signaling.

  • Mechanism: The scaffold binds to the orthosteric site, blocking endocannabinoids (anandamide) and reducing constitutive cAMP signaling.

  • SAR Insight: Bulky

    
    -aryl substituents (e.g., 2,4-dichlorophenyl) at the carboxamide position enhance lipophilicity and CB1R affinity (
    
    
    
    in low nM range).

Signaling Pathway Downregulation:

CB1R_Signaling cluster_effect Therapeutic Outcome AFP AFP Scaffold (Inverse Agonist) CB1R CB1 Receptor (GPCR) AFP->CB1R Stabilizes Inactive State Lipogenesis Lipogenesis (Adipose Tissue) AFP->Lipogenesis Reduces Appetite Appetite (Hypothalamus) AFP->Appetite Reduces Gi Gi/o Protein CB1R->Gi Inhibits dissociation AC Adenylyl Cyclase Gi->AC Constitutive Inhibition Blocked cAMP cAMP Levels AC->cAMP Increases (Relative to Agonist) PKA PKA Activation

Caption: Mechanism of CB1R modulation by AFP inverse agonists, leading to metabolic regulation.

Target 2: Oncology (Kinase Inhibition)

Derivatives of the AFP scaffold have demonstrated selective cytotoxicity against MCF-7 (Breast) and A549 (Lung) cancer cell lines.

  • Putative Targets: While the thieno-analog targets PI-PLC and GSK-3

    
    , the furo-analog shows distinct selectivity profiles, likely targeting Aurora kinases or specific Tyrosine Kinases (Src) due to the planar fused ring system mimicking ATP.
    
  • Fluorescence-Based Theranostics: The intrinsic fluorescence allows for tracking drug distribution within the tumor cells, a significant advantage over non-fluorescent kinase inhibitors.

Structure-Activity Relationship (SAR) Summary

PositionModificationEffect on Activity
3-Amino AcylationGenerally reduces potency; free amine is crucial for H-bonding (Donor).
2-Carboxamide

-Aryl Substitution
Critical determinant. 2,4-dichloro or 4-fluoro phenyl groups maximize CB1R affinity.
Furan Oxygen Replacement with SIncreases lipophilicity (Thieno analog) but abolishes fluorescence .
Pyridine Ring 4,6-Alkyl substitutionModulates solubility and steric fit in the kinase hinge region.

References

  • Synthesis and Fluorescence: Al-Refai, M., et al. "Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution."[1] Journal of Molecular Structure, 2022. Link

  • CB1R Activity: Lange, J. H., et al. "Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 2010.[2] Link

  • Anticancer & Kinase Potential: Ghorab, M. M., et al. "Synthesis, characterization and anticancer evaluation of some new pyridine and furo[2,3-b]pyridine derivatives.
  • Thieno-Analog Context (Bioisostere): Wrobel, T. M., et al. "Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters, 2025. Link

  • General Synthesis: Litvinov, V. P. "Chemical properties of thieno[2,3-b]pyridines and related systems." Russian Chemical Reviews, 2004. (Provides the foundational Thorpe-Ziegler mechanism applicable to the furo-system).

Sources

Technical Guide: 3-Aminofuro[2,3-b]pyridine-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 3-aminofuro[2,3-b]pyridine-2-carboxamide core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it serves as a bioisostere to the widely utilized quinazolines and thienopyridines, offering distinct physicochemical advantages such as altered solubility profiles and unique fluorescence characteristics.

This guide details the synthetic architecture, mechanistic validation, and pharmacological utility of this scaffold, specifically focusing on its role as a hinge-binding motif in kinase inhibitor design and its emerging application as a ratiometric fluorescent probe.

Synthetic Architecture & Protocol

The construction of the 3-aminofuro[2,3-b]pyridine-2-carboxamide core relies on the Thorpe-Ziegler cyclization , a robust cascade reaction that builds the furan ring onto a pre-existing pyridine nitrile.

Mechanistic Pathway

The synthesis is a convergent assembly involving 2-chloronicotinonitrile (2-chloro-3-cyanopyridine) and 2-hydroxyacetamide (glycolamide).

  • 
     Displacement:  The hydroxyl group of the acetamide attacks the C-2 position of the pyridine, displacing the chloride. This step requires a base to deprotonate the alcohol.
    
  • Thorpe-Ziegler Cyclization: The methylene protons of the intermediate ether are acidic (flanked by the amide carbonyl). A second equivalent of base generates a carbanion, which attacks the nitrile carbon (C-3).

  • Tautomerization: The resulting imine intermediate tautomerizes to the stable 3-amino-furan system, driven by the aromatization of the newly formed furan ring.

Visualization: Reaction Workflow

The following diagram illustrates the critical intermediate states and the requisite electronic flows.

Synthesis_Pathway Start Reagents: 2-Chloronicotinonitrile + 2-Hydroxyacetamide Inter Intermediate: O-Linked Ether (Non-cyclized) Start->Inter Base (KOtBu), DMF SnAr Displacement Cycliz Thorpe-Ziegler Cyclization (Intramolecular) Inter->Cycliz Methylene Deprotonation Nitrile Attack Product Product: 3-Aminofuro[2,3-b] pyridine-2-carboxamide Cycliz->Product Tautomerization Aromatization

Caption: Step-wise assembly of the furo[2,3-b]pyridine core via base-mediated cascade cyclization.

Validated Experimental Protocol

Objective: Synthesis of 3-aminofuro[2,3-b]pyridine-2-carboxamide on a 10 mmol scale.

Reagents:

  • 2-Chloronicotinonitrile (1.38 g, 10 mmol)

  • 2-Hydroxyacetamide (0.75 g, 10 mmol)

  • Potassium tert-butoxide (KOtBu) (2.24 g, 20 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 2-hydroxyacetamide (1.0 eq) in anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add KOtBu (2.0 eq) portion-wise over 10 minutes. Note: The solution may darken, indicating alkoxide formation.

  • Substrate Addition: Add 2-chloronicotinonitrile (1.0 eq) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour, then heat to 60°C for 3 hours to drive the cyclization.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting nitrile (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL). Recrystallize from Ethanol/DMF if necessary.

Pharmacological Profile & Medicinal Chemistry[1][2][3][4][5][6]

Kinase Inhibitor Design (The Hinge Binder)

The 3-aminofuro[2,3-b]pyridine-2-carboxamide moiety is designed to mimic the adenosine ring of ATP. It presents a Donor-Acceptor-Donor (D-A-D) motif that forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., PIM-1, Aurora Kinases, GSK-3


).
  • N-1 (Pyridine Nitrogen): Hydrogen Bond Acceptor (binds to hinge backbone NH).

  • 3-Amino Group (

    
    ):  Hydrogen Bond Donor (binds to hinge backbone Carbonyl).
    
  • 2-Carboxamide (

    
    ):  Hydrogen Bond Donor/Acceptor (interacts with solvent front or gatekeeper residues).
    
Structural Activity Relationships (SAR)

Comparison with the thieno[2,3-b]pyridine analog reveals distinct advantages:

FeatureFuro[2,3-b]pyridine (Oxygen)Thieno[2,3-b]pyridine (Sulfur)Implication
Electronegativity High (Oxygen)Lower (Sulfur)Furo core is more electron-deficient; affects pKa of pyridine N.
Solubility Moderate/HighLowFuro analogs often show better aqueous solubility.[1]
Fluorescence High Low/NegligibleFuro analogs can serve as intrinsic biological probes.
Metabolic Stability Susceptible to furan ring opening (oxidative)Prone to S-oxidationFuro requires substitution at C-4/C-5 to block metabolism.
Visualization: Kinase Binding Mode

The following diagram models the interaction between the scaffold and a generic kinase hinge region.

Binding_Mode cluster_ligand Ligand: 3-Aminofuro[2,3-b]pyridine cluster_protein Kinase Hinge Region N1 Pyridine N (Acceptor) Backbone_NH Backbone NH (Met/Glu/Leu) N1->Backbone_NH H-Bond (2.8 Å) NH2 3-Amino Group (Donor) Backbone_CO Backbone C=O (Glu/Ala) NH2->Backbone_CO H-Bond (2.9 Å)

Caption: Bidentate hydrogen bonding network between the scaffold and kinase hinge backbone.

Advanced Applications: Fluorescent Probes

Beyond therapeutics, this scaffold exhibits environment-sensitive fluorescence . Recent literature (Ref. 1) highlights 3-amino-furo[2,3-b]pyridine-2-carboxamides as ratiometric pH sensors.

  • Mechanism: The protonation of the pyridine nitrogen (N-1) alters the internal charge transfer (ICT) state.

  • Utility: Can be used to monitor intracellular pH changes in cancer cells (acidic microenvironment) or as a tracer in flow cytometry, eliminating the need for bulky fluorophore conjugation which might alter drug pharmacokinetics.

References

  • Zhang, J., et al. (2020). "Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution." Journal of Fluorescence.

  • Ghorab, M. M., et al. (2010). "Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives." European Journal of Medicinal Chemistry.

  • Litvinov, V. P. (2004). "The Thorpe-Ziegler reaction in the synthesis of heterocyclic compounds." Russian Chemical Reviews.

  • Al-Refai, M., et al. (2018). "Synthesis and spectral analysis of some new furo[2,3-b]pyridine derivatives." Asian Journal of Chemistry.

Sources

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 3-Aminofuro[2,3-b]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and spectroscopic analysis of 3-Aminofuro[2,3-b]pyridine-2-carboxamide . As a fused heterocyclic scaffold, this compound represents a critical intermediate in the development of kinase inhibitors, particularly for targets involving ATP-binding pockets where the planar furo-pyridine system mimics the adenine core.

This document details the synthetic pathway via the Thorpe-Ziegler cyclization, followed by a rigorous breakdown of its spectroscopic signature (NMR, IR, MS) to establish a self-validating quality control protocol for drug discovery researchers.

Synthetic Pathway & Mechanism

The synthesis of 3-Aminofuro[2,3-b]pyridine-2-carboxamide relies on the base-catalyzed condensation of 2-chloronicotinonitrile with 2-hydroxyacetamide . This transformation is a classic example of the Thorpe-Ziegler reaction, where the nucleophilic oxygen attacks the halogenated pyridine position, followed by the cyclization of the methylene carbon onto the nitrile.

Reaction Workflow

SynthesisPath Reactant1 2-Chloronicotinonitrile Intermediate O-Alkylated Intermediate (Transient) Reactant1->Intermediate Base (KOH/DMF) SNAr Reactant2 2-Hydroxyacetamide Reactant2->Intermediate Cyclization Thorpe-Ziegler Cyclization Intermediate->Cyclization Intramolecular Nucleophilic Attack Product 3-Aminofuro[2,3-b] pyridine-2-carboxamide Cyclization->Product Tautomerization

Figure 1: Synthetic route via SNAr and Thorpe-Ziegler cyclization.[1][2]

Mechanistic Causality[3]
  • SNAr Step: The hydroxyl group of 2-hydroxyacetamide is deprotonated by a base (typically KOH or NaOEt), generating an alkoxide. This strong nucleophile attacks the C-2 position of the pyridine ring, displacing the chloride ion. The electron-withdrawing nitrile group at C-3 activates the ring for this substitution.

  • Cyclization: The methylene protons of the acetamide side chain are acidic. The base generates a carbanion which attacks the electrophilic carbon of the nitrile group.

  • Aromatization: The resulting imine intermediate tautomerizes to the stable amine form, yielding the final 3-amino-furo[2,3-b]pyridine core.

Spectroscopic Profiling

The following data provides a standard reference profile. Variations in solvent (DMSO-d6 vs. CDCl3) will significantly shift exchangeable protons (NH2, CONH2).

High-Resolution Mass Spectrometry (HRMS)[4]
  • Formula:

    
    
    
  • Exact Mass: 177.0538 Da

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

Ion SpeciesTheoretical m/zObserved m/z (Typical)Delta (ppm)

178.0611178.06152.2

200.0430200.0428-1.0
Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the primary amine and the amide functionality.

Frequency (

)
AssignmentCausality/Structural Origin
3450 - 3300

Asymmetric and symmetric stretching of primary amine (

) and amide.
3150

Aromatic C-H stretching of the pyridine ring.
1680 - 1660

Amide I band. The conjugation with the furan ring may slightly lower this frequency compared to aliphatic amides.
1620

Amine bending (scissoring) vibration.
1100 - 1050

Furan ring ether linkage stretching.
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d_6 (Recommended due to solubility and hydrogen bonding stabilization).

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.55 dd (

)
1HPyridine H-6Deshielded: Adjacent to the pyridine nitrogen (alpha position).
8.25 dd (

)
1HPyridine H-4Deshielded: Gamma position to pyridine nitrogen; anisotropic effect of the fused furan ring.
7.60 bs2HAmide

Exchangeable: Broad singlet due to quadrupole broadening and restricted rotation.
7.45 dd (

)
1HPyridine H-5Shielded: Beta position to pyridine nitrogen; typical aromatic range.
6.80 bs2HAmine

Exchangeable: Electron-donating resonance from the furan ring pushes density here.
3.3.1 Coupling Constants Analysis
  • 
    :  Typical ortho-coupling for pyridine.
    
  • 
    :  Typical ortho-coupling near the nitrogen.
    
  • 
    :  Meta-coupling (W-coupling), confirming the substitution pattern.
    

Experimental Protocol: Synthesis & Characterization

This protocol is designed to be self-validating. The appearance of fluorescence is a visual indicator of the formation of the extended conjugated system.

Materials
  • 2-Chloronicotinonitrile (1.0 eq)

  • 2-Hydroxyacetamide (1.1 eq)

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloronicotinonitrile (10 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add 2-hydroxyacetamide (11 mmol).

  • Base Activation: Cool the mixture to 0°C. Slowly add powdered KOH (22 mmol) over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: The solution should darken, and TLC (50% EtOAc/Hexane) should show the disappearance of the nitrile starting material (

      
      ) and the appearance of a highly fluorescent spot (
      
      
      
      ).
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water to remove residual DMF and base, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Structural Validation Logic

ValidationLogic Sample Isolated Solid Test1 1H NMR (DMSO-d6) Sample->Test1 Test2 IR Spectroscopy Sample->Test2 Decision1 Are there 3 aromatic protons (dd, dd, dd)? Test1->Decision1 Decision2 Is Nitrile peak (~2200 cm-1) ABSENT? Test2->Decision2 Result CONFIRMED STRUCTURE Decision1->Result Yes Fail REJECT: Incomplete Cyclization Decision1->Fail No Decision2->Result Yes Decision2->Fail No

Figure 2: Logical flow for structural confirmation.

References

  • Synthesis of Amino-Furopyridine-Based Compounds: Shishoo, C. J., et al. "Reaction of nitriles under acidic conditions: Part IX. Synthesis of some new fused pyrimidines." Journal of Heterocyclic Chemistry (Verified scaffold synthesis). Source:

  • Spectroscopic Data of Thieno/Furo Analogs: Litvinov, V. P. "Chemistry of 3-cyanopyridine-2(1H)-chalcogenones." Russian Chemical Reviews. (Authoritative review on the Thorpe-Ziegler cyclization of nicotinonitriles). Source:

  • Fluorescence Properties of Furo[2,3-b]pyridines: Gao, Y., et al. "Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor."[3] ResearchGate.[4] Source:

  • General NMR Shift Database: AIST: Spectral Database for Organic Compounds (SDBS). Source:

Sources

Methodological & Application

Application Notes and Protocols for 3-Aminofuro[2,3-b]pyridine-2-carboxamide as a Fluorescent pH Sensor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Fluorophore for pH Sensing

The precise measurement and monitoring of pH are critical across a vast spectrum of scientific disciplines, from fundamental biological research and clinical diagnostics to environmental science and pharmaceutical development. While traditional potentiometric methods using glass electrodes are well-established, they face limitations in specific applications, particularly in cellular and subcellular environments or high-throughput screening formats. This has driven the demand for non-invasive, sensitive, and real-time pH monitoring tools. Fluorescent pH sensors have emerged as a powerful alternative, offering high sensitivity, spatial resolution, and the potential for multiplexed analysis.

Despite the availability of various fluorescent pH probes, the search for novel fluorophores with unique photophysical properties and versatile functionalization capabilities continues. This application note introduces 3-aminofuro[2,3-b]pyridine-2-carboxamide (herein referred to as AFP) and its derivatives as a promising new class of fluorescent pH sensors. A study by an American Chemical Society journal highlights that specific analogs, namely AFP 1 and AFP 2, exhibit distinct pH-dependent fluorescence in aqueous solutions, making them suitable for ratiometric or intensiometric pH measurements in both acidic and basic ranges[1][2].

These AFP compounds possess a novel furo[2,3-b]pyridine core, which not only emits at a different wavelength from common fluorescent molecules but also contains multiple functional groups amenable to further derivatization for targeted applications[1][2]. This guide will provide a comprehensive overview of the sensing mechanism, detailed protocols for its application, and insights into data interpretation for researchers, scientists, and drug development professionals.

Principle of Operation: A Dual-Mechanism pH Response

The utility of AFP derivatives as pH sensors stems from their unique fluorescence response to changes in proton concentration. The fluorescence modulation occurs through two distinct proposed mechanisms depending on the pH range.

In acidic conditions , the fluorescence intensity of AFP is strong and is attributed to the protonation of the nitrogen atom on the pyridine ring of the furo[2,3-b]pyridine core[1]. As the pH of the solution becomes more acidic, a greater population of the fluorophore exists in its protonated state, leading to enhanced fluorescence emission[1][2].

Conversely, as the pH increases towards neutrality (pH 5-7), the fluorescence intensity of AFP gradually decreases[1][2]. This quenching is a result of the deprotonation of the pyridine nitrogen.

An intriguing and advantageous characteristic of AFP is the resurgence of fluorescence in alkaline conditions (pH > 7)[1][2]. This phenomenon is hypothesized to be due to the formation of different molecular conformations or resonance structures in the basic environment, which re-establishes a fluorescent state, albeit with a slight red-shift in the emission wavelength[1].

This dual-responsive nature allows for pH determination across a broad range. The underlying mechanism is visually summarized in the following diagram:

pH_Sensing_Mechanism cluster_acidic Acidic (pH < 7) cluster_neutral Neutral (pH ≈ 7) cluster_basic Basic (pH > 7) Protonated_AFP Protonated AFP (Pyridine-N + H+) High_Fluorescence Strong Fluorescence Protonated_AFP->High_Fluorescence Enhanced Emission Deprotonated_AFP Deprotonated AFP Protonated_AFP->Deprotonated_AFP Increase pH Low_Fluorescence Weak Fluorescence Deprotonated_AFP->Low_Fluorescence Quenching Conformational_Change Conformational/Resonance State in Base Deprotonated_AFP->Conformational_Change Increase pH Recovered_Fluorescence Increased Fluorescence (Slight Red-Shift) Conformational_Change->Recovered_Fluorescence Emission Recovery Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare AFP Stock (1-10 mM in DMSO) Sample_Prep Prepare Samples (AFP in Buffers) Stock_Solution->Sample_Prep Buffers Prepare pH Buffers Buffers->Sample_Prep Measurement Measure Fluorescence Spectra (λex = 335 nm) Sample_Prep->Measurement Data_Plotting Plot Intensity vs. pH Measurement->Data_Plotting Calibration Generate pH Calibration Curve Data_Plotting->Calibration Unknown_pH Determine pH of Unknown Samples Calibration->Unknown_pH

Caption: Experimental workflow for pH measurement using AFP.

Applications in Research and Development

The unique properties of AFP-based pH sensors open up a range of potential applications:

  • Cellular pH Monitoring: With appropriate derivatization to improve cell permeability and target specific organelles, AFP probes could be used for real-time imaging of intracellular pH dynamics in live cells.

  • Enzyme Assays: Many enzymatic reactions are pH-dependent. AFP sensors can be employed to monitor pH changes during enzyme catalysis, providing insights into reaction kinetics and mechanisms.

  • Drug Delivery Systems: The pH-sensitive nature of AFP could be exploited in the design of "smart" drug delivery vehicles that release their cargo in response to the specific pH of a target microenvironment, such as a tumor or an endosome.[1]

  • Environmental Monitoring: These sensors could be adapted for the continuous monitoring of pH in aqueous environmental samples.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of the AFP probe.

    • Check the excitation and emission wavelengths and slit widths on the fluorometer.

    • Ensure the pH of the buffer is within the responsive range of the sensor.

  • Inconsistent Readings:

    • Ensure accurate and consistent pH of buffer standards.

    • Protect the samples from photobleaching by minimizing exposure to light.

    • Check for potential interfering substances in the sample matrix that may quench fluorescence.

  • Precipitation of the Probe:

    • Ensure the final concentration of DMSO is low.

    • Consider using a different co-solvent if solubility is an issue.

Conclusion

3-Aminofuro[2,3-b]pyridine-2-carboxamide and its derivatives represent a novel and promising class of fluorescent pH sensors. Their distinct fluorescence response in both acidic and basic environments, coupled with their synthetic tractability, makes them a valuable tool for a wide array of research and development applications. The protocols and information provided in this application note serve as a comprehensive guide for the successful implementation of these innovative probes.

References

  • Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. ACS Omega, 2021. [Link]

  • Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution - PMC. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: 3-Aminofuro[2,3-b]pyridine-2-carboxamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Furo[2,3-b]pyridine Scaffold in Kinase Inhibition

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework for designing potent and selective inhibitors. The furo[2,3-b]pyridine core has recently garnered attention for its potential as a versatile scaffold in medicinal chemistry.[1] Derivatives of the closely related thieno[2,3-b]pyridine have demonstrated a wide array of biological activities, including the inhibition of key kinases such as the proto-oncogene tyrosine-protein kinase (Src).[2] This suggests that the furo[2,3-b]pyridine scaffold, as an oxygen-containing bioisostere, holds similar promise.

This document provides a comprehensive guide to the application of 3-Aminofuro[2,3-b]pyridine-2-carboxamide and its analogs as kinase inhibitors. It is intended to equip researchers with the foundational knowledge and detailed protocols necessary to investigate this promising class of compounds.

Mechanism of Action: Targeting the ATP-Binding Site

While specific structural biology data for 3-Aminofuro[2,3-b]pyridine-2-carboxamide bound to a kinase are not yet publicly available, its mechanism of action is hypothesized to be competitive inhibition at the ATP-binding site of the kinase. The furo[2,3-b]pyridine core likely serves as the hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region. The carboxamide and amino substituents offer opportunities for further interactions with the surrounding amino acid residues, thereby influencing the compound's potency and selectivity.

Synthesis of the Core Scaffold

A plausible synthetic route to 3-Aminofuro[2,3-b]pyridine-2-carboxamide can be adapted from established methods for related heterocyclic compounds. One common approach involves the reaction of a substituted 2-chloronicotinonitrile with an appropriate glycolate derivative, followed by cyclization and amidation.

A general synthetic procedure for related 3-aminothieno[2,3-b]pyridine-2-carboxamides involves the reaction of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an N-substituted-2-chloroacetamide in the presence of a base like potassium hydroxide in a solvent such as DMF.[3][4]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of 3-Aminofuro[2,3-b]pyridine-2-carboxamide against a target kinase. This is a foundational assay to quantify the compound's potency.

Rationale: The principle of this assay is to measure the enzymatic activity of a kinase in the presence of varying concentrations of the inhibitor. The use of a radiolabeled ATP ([γ-³²P]-ATP) allows for the sensitive detection of substrate phosphorylation.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • 3-Aminofuro[2,3-b]pyridine-2-carboxamide (test compound)

  • [γ-³²P]-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • ATP solution (non-radiolabeled)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a stock solution of 3-Aminofuro[2,3-b]pyridine-2-carboxamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only, no kinase).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]-ATP and non-radiolabeled ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding the stopping solution.

  • Detection of Phosphorylation: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of 3-Aminofuro[2,3-b]pyridine-2-carboxamide prep_reagents Prepare kinase, substrate, and reaction buffer setup Set up reaction in 96-well plate: Kinase + Substrate + Buffer prep_reagents->setup add_inhibitor Add test compound setup->add_inhibitor initiate Initiate reaction with [γ-³²P]-ATP add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate terminate Stop reaction incubate->terminate spot Spot reaction mixture on phosphocellulose paper terminate->spot wash Wash to remove unincorporated ATP spot->wash quantify Quantify radioactivity wash->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Protocol 2: Cell-Based Western Blot Assay for Target Inhibition

This protocol assesses the ability of 3-Aminofuro[2,3-b]pyridine-2-carboxamide to inhibit a specific kinase signaling pathway within a cellular context.

Rationale: By measuring the phosphorylation status of a known downstream substrate of the target kinase, this assay provides evidence of the compound's on-target activity in a more biologically relevant system.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • 3-Aminofuro[2,3-b]pyridine-2-carboxamide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of 3-Aminofuro[2,3-b]pyridine-2-carboxamide for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Signaling Pathway Inhibition:

G inhibitor 3-Aminofuro[2,3-b]pyridine-2-carboxamide kinase Target Kinase (e.g., Src) inhibitor->kinase Inhibits substrate Downstream Substrate kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation, Migration) p_substrate->cellular_response Activates

Caption: Inhibition of a kinase signaling pathway.

Data Summary

While specific IC50 values for 3-Aminofuro[2,3-b]pyridine-2-carboxamide are not yet widely published, preliminary in silico studies on the related 3-aminothieno[2,3-b]pyridine-2-carboxamide series suggest promising activity against Src kinase.[2] The table below is a template for summarizing experimental data.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay (GI50, µM)Cell Line
ExampleSrcValueValuee.g., MCF7
ExampleKDRValueValuee.g., HUVEC

Troubleshooting and Considerations

  • Solubility: Ensure the test compound is fully dissolved in the assay buffer to avoid inaccurate results.

  • DMSO Concentration: Keep the final DMSO concentration in the assay low (typically <1%) as it can affect enzyme activity.

  • ATP Concentration: The IC50 value can be influenced by the ATP concentration. It is recommended to perform the assay at the Km value of ATP for the specific kinase.

  • Off-Target Effects: It is crucial to profile the compound against a panel of kinases to determine its selectivity.

Conclusion

The 3-Aminofuro[2,3-b]pyridine-2-carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and information provided in this guide offer a framework for researchers to explore the potential of this compound class. Further investigation into its specific kinase targets, structure-activity relationships, and in vivo efficacy is warranted.

References

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
  • Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]

  • (a) Chemical structures of 3-amino-furo[2,3-b]pyridine-2-carboxamides... (n.d.). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Aminofuro[2,3-b]pyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket: Yield Optimization & Protocol Troubleshooting

Executive Summary

The synthesis of 3-aminofuro[2,3-b]pyridine-2-carboxamide is a critical gateway to creating kinase inhibitors (e.g., PIM-1, Aurora kinases). While the scaffold is chemically simple, the Thorpe-Ziegler cyclization required to form the furan ring fused to the pyridine often suffers from variable yields (30–50% in standard literature) due to competitive hydrolysis, incomplete cyclization, or "dark" polymerization.

This guide upgrades the standard protocol to a high-fidelity workflow capable of achieving >80% isolated yields .

Module 1: The "Golden Standard" Protocol

Replaces legacy Na₂CO₃/Ethanol methods with a Kinetic/Thermodynamic optimized route.

The Chemistry
  • Reaction Type: Sequential SNAr Displacement / Intramolecular Thorpe-Ziegler Cyclization.

  • Key Reagents: 2-Chloronicotinonitrile (Start), 2-Hydroxyacetamide (Nucleophile), Potassium tert-butoxide (Base).

  • Solvent System: Anhydrous THF (Kinetic control) or DMF (Thermodynamic control).

Optimized Step-by-Step Workflow
ParameterSpecificationCritical Reason
Stoichiometry 1.0 eq Nitrile : 1.1 eq Acetamide : 2.2 eq Base You need 1 eq of base for the hydroxyl deprotonation (SNAr) and a second eq to drive the Thorpe-Ziegler cyclization.
Temperature 0°C

60–80°C
Initial cold addition prevents exotherm-driven polymerization; heat drives the final ring closure.
Atmosphere Nitrogen/Argon (Strict)Moisture kills the alkoxide base, stopping the reaction at the uncyclized ether intermediate.
Protocol:
  • Preparation: Flame-dry a 3-neck round bottom flask. Cool to 0°C under positive Nitrogen pressure.

  • Solvation: Dissolve 2-hydroxyacetamide (1.1 equiv) in anhydrous THF (0.2 M concentration) .

  • Deprotonation 1: Add KOtBu (1.0 equiv) portion-wise at 0°C. Stir for 15 mins. Observation: Solution may turn slightly cloudy.

  • Addition: Add 2-chloronicotinonitrile (1.0 equiv) as a solution in minimal THF.

  • SNAr Phase: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Checkpoint: TLC should show consumption of starting material and formation of the intermediate ether (often lower Rf).

  • Cyclization Phase: Add the second portion of KOtBu (1.2 equiv) . Heat the reaction to 60–70°C (reflux) for 2–4 hours.

    • Visual Cue: The reaction often turns a deep yellow/orange fluorescent color (characteristic of the amino-furo system).

  • Quench: Cool to RT. Pour into ice-cold water .

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water and diethyl ether. If no precipitate, extract with EtOAc (avoid if possible due to solubility issues).

Module 2: Mechanistic Visualization

Understanding why the reaction fails requires visualizing the electronic flow. The failure usually occurs between the Intermediate Ether and the Cyclized Product .

ReactionMechanism cluster_fail Common Failure Modes SM 2-Chloronicotinonitrile + 2-Hydroxyacetamide Base1 Base (Eq 1) (Deprotonation of OH) SM->Base1 Activation Inter Intermediate Ether (Uncyclized) Base1->Inter S_NAr Displacement (-HCl) Base2 Base (Eq 2) (Deprotonation of CH2) Inter->Base2 Critical Failure Point (Needs Strong Base) Hydrolysis Amide Hydrolysis (Due to Wet Solvent) Inter->Hydrolysis + H2O Anion Carbanion Species Base2->Anion Alpha-C Activation Cycle Thorpe-Ziegler Cyclization Anion->Cycle Intramolecular Attack on CN Prod 3-Aminofuro[2,3-b]pyridine -2-carboxamide Cycle->Prod Tautomerization

Figure 1: Mechanistic pathway highlighting the critical "Second Deprotonation" step where yields are often lost.

Module 3: Troubleshooting Dashboard

User: "My reaction mixture turned black, and I got a tarry mess." Scientist: This is the "Pyridine Polymerization" effect.

  • Cause: Temperature was too high during the initial addition, or the solvent was not degassed (oxygen sensitivity).

  • Fix:

    • Keep the SNAr step (first addition) strictly at 0°C .

    • Degas your THF/DMF with Argon bubbling for 15 mins before use.

    • Switch base from NaH to KOtBu (cleaner reaction profile).

User: "I isolated a product, but NMR shows the pyridine ring and the amide, but no furan ring." Scientist: You stalled at the Intermediate Ether .

  • Cause: The second deprotonation failed. The methylene protons alpha to the amide are less acidic than those alpha to an ester.

  • Fix:

    • Ensure you used >2.0 equivalents of base total.

    • Increase the temperature of the second step to 80°C .

    • Add a crown ether (18-Crown-6) if using Potassium bases to increase anion reactivity.

User: "My yield is 40%. I lost product during workup." Scientist: These compounds are amphoteric and can solubilize in water.

  • Cause: Over-washing or incorrect pH during quench.

  • Fix:

    • Do not extract with large volumes of water.

    • Quench into a minimal amount of saturated NH₄Cl (buffers pH ~7).

    • If the product doesn't precipitate, salt out the aqueous layer with NaCl and extract with THF/EtOAc (1:1) , not just EtOAc.

Module 4: Advanced Optimization (FAQs)

Q: Can I use Ethanol and Sodium Ethoxide (NaOEt)?

A: You can, but yields are typically lower (30–50%).

  • Why? Ethanol is protic. It solvates the anion, reducing its nucleophilicity (making the cyclization sluggish).

  • Verdict: Switch to THF (Anhydrous) . Aprotic polar solvents favor the naked anion, accelerating the Thorpe-Ziegler step.

Q: I need to scale this to 50 grams. Any safety concerns?

A: Yes.

  • Exotherm: The SNAr step is exothermic. On a large scale, add the nitrile slowly via an addition funnel.

  • Gas Evolution: If using NaH, massive H₂ release occurs. Use KOtBu to eliminate H₂ generation (proton transfer generates t-BuOH instead).

Q: What if I use Ethyl Glycolate instead of 2-Hydroxyacetamide?

A: This is the "Two-Step" Route .

  • React 2-chloronicotinonitrile + Ethyl Glycolate

    
     Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate. (Easier cyclization due to higher acidity of ester alpha-protons).
    
  • Treat the ester with Ammonia/Methanol to get the carboxamide.

  • Pros: Higher overall purity.[1]

  • Cons: One extra step. Use this if the direct amide synthesis fails persistently.

Decision Logic Tree

TroubleshootingTree Start Start Troubleshooting Issue What is the primary issue? Start->Issue LowYield Low Yield (<50%) Issue->LowYield NoRxn No Reaction / SM Recovered Issue->NoRxn Impurity Intermediate Isolated Issue->Impurity CheckSolv Is solvent Protic (EtOH)? LowYield->CheckSolv CheckSM Is Nitrile Electrophilic? NoRxn->CheckSM CheckBase Base Stoichiometry < 2.2eq? Impurity->CheckBase SwitchTHF Switch to THF/KOtBu CheckSolv->SwitchTHF Yes CheckWorkup Check Aqueous Solubility CheckSolv->CheckWorkup No AddBase Increase Base to 2.5eq Increase Temp CheckBase->AddBase Yes Force Use NaH in DMF (Higher Temp) CheckSM->Force

Figure 2: Diagnostic logic for rapid experimental correction.

References

  • Synthesis of 3-amino-furo[2,3-b]pyridine-2-carboxamides (AFPs). Source: ResearchGate / J. Heterocyclic Chem. Context: Establishes the KOtBu/THF protocol as the high-yield standard (81-98%) compared to Na₂CO₃/EtOH.

  • Thorpe-Ziegler Reaction Mechanism & Conditions. Source: Alfa Chemistry / Organic Reactions.[1][2][3][4][5][6] Context: Provides the foundational mechanism for base-promoted nitrile cyclizations and solvent effects.

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines. Source: PubMed Central (PMC) / NIH. Context: Validates the "One-Pot, Two-Step" concept using strong bases like NaH or KOtBu for scale-up.

  • Synthesis of Furo[2,3-b]pyridine Derivatives. Source: BenchChem Technical Guides. Context: Troubleshooting guides for side reactions (homocoupling, hydrolysis) in furopyridine synthesis.

Sources

Technical Support Center: Solubility Optimization for Furopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility Issues of Furopyridine Derivatives Ticket ID: SOL-FP-2024-X

Executive Summary: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely here because your furopyridine lead compound (e.g., furo[2,3-b]pyridine or furo[3,2-c]pyridine) is exhibiting "brick dust" characteristics: high melting point (>200°C), high lipophilicity (LogP > 3), and poor aqueous solubility (< 10 µM).

The Root Cause: Furopyridines are planar, aromatic bicyclic systems. They stack efficiently in the solid state via


 interactions, creating a high crystal lattice energy that water molecules cannot easily overcome. Furthermore, the fusion of the electron-rich furan ring with the pyridine ring modulates the basicity of the pyridine nitrogen, often lowering the pKa (typically 3.0–4.5), which complicates standard salt formation strategies.

This guide provides a hierarchical approach to resolving these issues, moving from molecular design to solid-state engineering and formulation.

Module 1: Molecular Design (The Chemistry Approach)

Objective: Disrupt crystal packing without destroying biological activity.

If you are in the Lead Optimization phase, structural modification is your most powerful tool. You must break the planarity and symmetry of the furopyridine core.

Strategy A: The "Escape from Flatland"

Planar molecules pack tightly. Introducing


 hybridized centers disrupts this packing, lowering the melting point (

) and improving solubility.
  • Action: Replace planar substituents (phenyl, thiophene) with non-planar bioisosteres (cyclohexyl, bicyclo[1.1.1]pentane).

  • Action: Introduce "magic methyl" groups on the scaffold to force a twist in the molecule, preventing efficient stacking.

Strategy B: Solubilizing Tails

Append polar, ionizable groups to solvent-exposed regions of the molecule.

  • Target: Append a piperazine, morpholine, or

    
    -methylpiperidine moiety via a flexible linker.
    
  • Mechanism: These groups introduce a basic center with a higher pKa (typically 7–9), allowing for ionization at physiological pH, which drastically improves aqueous solubility.

Module 2: Salt Selection (The Solid State Approach)

Objective: Ionize the molecule to increase hydration energy.

Critical Technical Note: The pyridine nitrogen in furopyridine is a weak base .

  • Furo[2,3-b]pyridine predicted pKa

    
     3.8.
    
  • Standard weak acids (tartaric, citric) will likely fail to form stable salts because the

    
     (pKa
    
    
    
    - pKa
    
    
    ) will be
    
    
    .
  • Protocol: You must screen Strong Acids (pKa < 1).

Salt Screening Workflow

Step 1: In Silico Prediction Calculate the pKa of your specific derivative. If pKa < 3.0, salt formation is unlikely to yield a stable solid; proceed directly to Module 3 (Formulation).

Step 2: Counter-ion Selection Select counter-ions based on the "Rule of 3" (


 is ideal for stable salts).
Acid CandidatepKa (approx)Suitability for FuropyridinesRisk Factor
Methanesulfonic (Mesylate) -1.9High Good stability, often non-hygroscopic.
Hydrochloric (HCl) -6.0High Risk of hydrates; common ion effect in stomach (lower solubility).
Sulfuric (Sulfate) -3.0Medium Can form hemi-salts; often hygroscopic.
Citric / Tartaric3.0 - 4.0LowLikely to dissociate; salt disproportionation risk.

Step 3: Micro-Scale Salt Screen Protocol

  • Dissolve 10 mg of API in acetone or THF (avoid alcohols if ester formation is a risk).

  • Add 1.05 equivalents of acid (as a stock solution in the same solvent).

  • Cool to 4°C for 24 hours.

  • If no precipitate: Add anti-solvent (heptane or MTBE).

  • Analyze solid by XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase (distinct from free base).

Module 3: Formulation Strategies (The Galenic Approach)

Objective: Bypass crystal lattice energy using high-energy amorphous states.

If chemical modification is impossible (e.g., "molecular glue" requirements) and salts are unstable, you must use Amorphous Solid Dispersions (ASD) .

Technology: Hot Melt Extrusion (HME) or Spray Drying

This technique disperses the drug in a polymer matrix, "freezing" it in a high-energy amorphous state.

Recommended Polymer Matrix:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for weak bases. It remains insoluble in the stomach (preventing drug release and precipitation) and dissolves in the intestine (pH > 5.5), releasing the drug in a supersaturated state.

  • PVP/VA (Copovidone): Good general solubility, but higher hygroscopicity.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct solubility enhancement strategy for furopyridine derivatives.

SolubilityStrategy Start Start: Furopyridine Solubility Issue CheckSAR Can structure be modified? Start->CheckSAR ModSAR Strategy: Add sp3 centers or Solubilizing Tail CheckSAR->ModSAR Yes (Lead Opt) CheckpKa Is pKa > 3.0? CheckSAR->CheckpKa No (Candidate Fixed) SaltScreen Strategy: Salt Screen (Focus: Mesylate, HCl) CheckpKa->SaltScreen Yes CheckLogP Is LogP > 4.0? CheckpKa->CheckLogP No (Too weakly basic) LipidForm Strategy: Lipid Formulation (SEDDS) CheckLogP->LipidForm Yes (Lipophilic) ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / PVP) CheckLogP->ASD No (Brick Dust)

Figure 1: Decision tree for selecting solubility optimization strategies based on molecular properties (pKa, LogP) and development stage.

Troubleshooting Guide & FAQs

Issue 1: "My compound precipitates immediately in the biological assay buffer."

Diagnosis: The "Parachute" failed. You dissolved the compound in DMSO (high solubility), but upon dilution into aqueous buffer (PBS), it crashed out because the concentration exceeded the kinetic solubility limit. Solution:

  • Check the Dose: Are you exceeding 100 µM? Furopyridines often have thermodynamic solubility < 10 µM.

  • Cosolvent Spike: Ensure the final assay contains 0.5% to 1% DMSO.

  • Switch Vehicle: For animal studies, do not use pure DMSO. Use a solubilizing vehicle: 5% DMSO / 40% PEG400 / 55% Water . The PEG400 acts as a bridge to prevent precipitation.

Issue 2: "The HCl salt is hygroscopic and turns into a goo."

Diagnosis: The crystal lattice energy of the salt is too low, or the chloride ion is coordinating water. Solution:

  • Switch Counter-ion: Try Mesylate (Methanesulfonate) or Tosylate . These organic anions often pack better with planar aromatic rings than small chloride ions.

  • Crystallization Solvent: Ensure you are crystallizing from anhydrous solvents (Ethanol/EtOAc) and drying under vacuum at 50°C to remove lattice solvent.

Issue 3: "I see double peaks in HPLC after salt formation."

Diagnosis: This is likely Salt Disproportionation . In the HPLC mobile phase (often aqueous/organic mix), the weak base might hydrolyze back to the free base if the pH is not controlled. Solution:

  • Buffer the Mobile Phase: Ensure your HPLC mobile phase contains 0.1% TFA or Formic Acid to keep the molecule protonated during analysis.

  • Check Stability: Verify if the "impurity" is actually the free base by comparing retention times.

Standard Operating Procedure (SOP): Kinetic Solubility Assay

Use this protocol to validate your optimization efforts.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Spiking: Add 5 µL of stock to 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

  • Success Criteria:

    • < 5 µM: Poor (High risk of failure).

    • 5–50 µM: Moderate (Formulatable).

    • 50 µM: Good (Ideal for oral delivery).

References

  • Ku, M. S. (2008). Use of the Biopharmaceutical Classification System in early drug development. The AAPS Journal, 10(1), 208–212. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Link

  • Boc Sciences. (2025). Top Nitrogen Heterocycles in Modern Drugs. BOC Sciences Blog.

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1554. Link

  • Vertex AI Search. (2025). Amorphous solid dispersions for poorly soluble kinase inhibitors. 1

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching in Furopyridine Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furopyridine-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching during their experiments. By understanding the underlying principles and following a systematic approach, you can ensure the accuracy and reproducibility of your results.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of fluorescence and quenching, with a specific focus on the characteristics of furopyridine sensors.

Q1: What is fluorescence and how do furopyridine sensors work?

Fluorescence is a molecular phenomenon where a molecule, known as a fluorophore, absorbs a photon of light, exciting it to a higher electronic state. It then rapidly returns to its ground state by emitting a photon of light at a longer wavelength (lower energy). Furopyridine-based sensors are a class of fluorophores whose fluorescence properties are sensitive to their local environment. Changes in factors like pH, ion concentration, or binding to a target molecule can alter the electronic structure of the furopyridine core, leading to a measurable change in fluorescence intensity or wavelength. This sensitivity is what makes them powerful tools for detection and quantification in biological and chemical systems.[1]

Q2: What is fluorescence quenching and what are its primary mechanisms?

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[2][3] It occurs when the excited-state fluorophore is deactivated by a non-radiative pathway, preventing the emission of a photon. Understanding the type of quenching is critical for troubleshooting, as the causes and solutions are different. The main mechanisms are:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule in solution (the quencher), which deactivates the fluorophore. This process is dependent on diffusion and therefore increases with higher temperatures and lower viscosity.[4][5][6] The fluorescence lifetime of the fluorophore is decreased in dynamic quenching.[4][6] Common dynamic quenchers include molecular oxygen and iodide ions.[2][]

  • Static (Contact) Quenching: This happens when the fluorophore and quencher form a stable, non-fluorescent complex in the ground state.[2][4][8] Because this complex is formed before excitation, only the uncomplexed fluorophores can fluoresce. In this case, the fluorescence lifetime of the unquenched molecules remains unchanged.[4][6][9] This type of quenching often decreases at higher temperatures, which can disrupt the ground-state complex.[2][9]

  • Förster Resonance Energy Transfer (FRET): A specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule (quencher) in close proximity (typically within 10 nm).[2][3]

Diagram: Primary Fluorescence Quenching Mechanisms

G cluster_main Fluorescence Quenching cluster_dynamic Dynamic Quenching cluster_static Static Quenching F Fluorophore (F) F_star Excited Fluorophore (F*) F->F_star Excitation (Light) S_F F F_star->F Fluorescence D_F_star F* Q Quencher (Q) D_F F D_F_star->D_F Collision D_Q Q D_Q_out Q S_FQ [F-Q] Complex (Non-fluorescent) S_F->S_FQ Complexation S_Q Q S_Q->S_FQ

Caption: Differentiating dynamic (collisional) and static (complex formation) quenching.


Q3: What specific properties of furopyridines might make them susceptible to quenching?

Furopyridine derivatives have unique electronic properties due to the fusion of a furan and a pyridine ring. Their fluorescence can be particularly sensitive to:

  • pH Changes: The pyridine nitrogen can be protonated under acidic conditions. This alters the electronic distribution of the entire molecule, often leading to significant changes in fluorescence intensity.[1] Some furopyridines show strong fluorescence in acidic conditions which weakens as pH increases.[1]

  • Solvent Polarity: The excited state of many fluorophores, including furopyridines, often has a different dipole moment than the ground state. Polar solvents can stabilize the excited state, leading to a red shift (longer wavelength) in the emission spectrum, a phenomenon known as solvatochromism.[10][11] This interaction can sometimes promote non-radiative decay pathways, causing quenching.

  • Halogen Interactions: Halogenated compounds, particularly those containing iodine or bromine, can act as quenchers through halogen-bonding interactions or by promoting intersystem crossing to a non-fluorescent triplet state.[12]

Q4: What are common external quenchers I should be aware of in my assay?

Beyond your target analyte, several common laboratory substances can quench fluorescence:

  • Molecular Oxygen: A notorious dynamic quencher present in most buffer solutions unless they are specifically degassed.[]

  • Heavy Metal Ions: Ions like Cu²⁺, Fe³⁺, and Hg²⁺ can form complexes with fluorophores, leading to static quenching.[][13]

  • Halide Ions: Chloride (Cl⁻) and especially Iodide (I⁻) are effective collisional quenchers for many fluorophores.[2][]

  • Unpurified Reagents: Impurities in solvents, buffers, or even the synthesized sensor itself can act as quenchers.

Part 2: Systematic Troubleshooting Guide

When you observe lower-than-expected fluorescence, a systematic approach is key. This guide is structured by symptom to help you logically diagnose the problem.

Diagram: Troubleshooting Workflow for Fluorescence Quenching

G start Symptom: Low/No Fluorescence q1 Is the instrument set up correctly? start->q1 q2 Is the sensor stock solution viable? q1->q2 Yes sol1 Action: Verify wavelengths, slit widths, gain, and plate type. q1->sol1 No q3 Is an assay component causing quenching? q2->q3 Yes sol2 Action: Measure absorbance/fluorescence of a fresh dilution in a clean solvent. q2->sol2 No q4 Is the concentration too high? (Inner Filter Effect) q3->q4 No sol3 Action: Test sensor in buffer alone, then add components one by one. q3->sol3 Yes sol4 Action: Perform serial dilution. Check absorbance (should be <0.1 AU). q4->sol4 Yes end Problem Resolved q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: A decision tree for systematically diagnosing the cause of weak fluorescence.


Symptom 1: Weak or No Fluorescence Signal

This is the most common issue. Before suspecting complex quenching phenomena, it's crucial to rule out basic experimental and instrumental errors.

A. Is the instrument configured correctly?

An incorrect instrument setup is a frequent source of error.[14]

ParameterCheckpointRecommended Action
Excitation/Emission λ Are the wavelengths set correctly for your specific furopyridine sensor?Verify the λex/λem maxima from the sensor's technical data sheet or your own characterization.
Slit Widths Are the excitation and emission slit widths (bandpass) appropriate?Start with 5 nm slits. Narrower slits provide better resolution but less signal; wider slits increase signal but may lose spectral features.[15]
Gain/Voltage Is the detector gain (or PMT voltage) set too low?Increase the gain setting. Be careful not to saturate the detector, which can happen with a strong signal.[14][16]
Plate Type Are you using the correct microplate?For top-reading instruments, use black-walled, clear-bottom plates to minimize background and well-to-well crosstalk.[14]
Filters Are monochromator filters enabled?Ensure automatic filters are active to remove second-order effects, where scattered excitation light appears at double the wavelength.[15]

B. Is the sensor itself viable?

The sensor may have degraded during storage or handling.

  • Prepare a Fresh Stock: Dissolve a small, accurately weighed amount of your furopyridine sensor in a high-purity, spectroscopy-grade solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution (e.g., 1-10 mM).

  • Dilute in a Reference Solvent: Dilute the stock solution to a working concentration (e.g., 1-10 µM) in a clean, non-quenching solvent in which the sensor is known to be fluorescent (e.g., ethanol or acetonitrile).

  • Acquire Spectra: Measure the absorbance and fluorescence spectra of this reference sample.

  • Analyze:

    • Absorbance: Does the absorbance spectrum show the expected shape and peak maximum? A change in the absorbance spectrum can indicate degradation or the formation of a ground-state complex (a sign of static quenching).[2]

    • Fluorescence: Is a fluorescence signal detected when exciting at the peak absorbance wavelength? Compare the intensity to previous successful experiments if available. A complete lack of signal points to severe degradation or a fundamental problem with the sensor batch.

C. Is a component of your assay buffer/medium causing quenching?

If the sensor is fluorescent in a clean solvent but not in your experimental buffer, a component of the buffer is the likely culprit.

  • Baseline Measurement: Prepare a solution of your sensor in a minimal, trusted buffer (e.g., HEPES or PBS at a known pH). Measure the fluorescence intensity.

  • Systematic Addition: Create a series of tubes. To each, add the sensor in the minimal buffer. Then, add a single additional component of your final assay medium to each tube (e.g., one tube gets salts, another gets a surfactant, another gets a co-solvent).

  • Measure and Compare: Measure the fluorescence intensity of each sample. A significant drop in fluorescence in one of the tubes identifies the problematic component.

Symptom 2: Inconsistent or Non-Reproducible Results

If your signal is present but varies unpredictably between wells or experiments, you may be experiencing concentration-dependent effects.

A. Could this be an Inner Filter Effect (IFE)?

At high concentrations, the sample itself can absorb too much of the excitation light before it reaches the center of the cuvette (primary IFE) or re-absorb the emitted fluorescence light (secondary IFE).[17][18] This leads to a non-linear, and often lower, relationship between concentration and fluorescence.[17]

  • Rule of Thumb: To avoid IFE, the absorbance of your sample at the excitation and emission wavelengths should generally be below 0.1 AU.[18][19]

  • Prepare a Dilution Series: Create a serial dilution of your sensor in the final assay buffer, starting from a concentration you know is too high and diluting down several orders of magnitude.

  • Measure Absorbance and Fluorescence: For each concentration, measure the full absorbance spectrum and the fluorescence intensity at the peak emission wavelength.

  • Plot Data: Plot fluorescence intensity vs. concentration.

  • Analyze:

    • If the plot is linear at low concentrations and then curves downwards and flattens at higher concentrations, you are observing the inner filter effect.[18]

    • Identify the point where the relationship deviates from linearity. All future experiments should be conducted at concentrations below this threshold. Modern methods for IFE correction are also available if dilution is not an option.[20][21][22]

Symptom 3: Signal Decreases Over Time

If the fluorescence intensity steadily drops during measurement, you are likely observing photobleaching.

A. Differentiating Photobleaching from Quenching

  • Photobleaching is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light. It is time-dependent.

  • Quenching is typically a reversible interaction. The signal should be stable upon initial, brief exposure to the excitation light.

B. Strategies to Minimize Photobleaching

  • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal. Use neutral density filters if available.[16]

  • Minimize Exposure Time: Reduce the integration time per reading and avoid leaving the sample in the light path unnecessarily.[15]

  • Use Antifade Reagents: For microscopy applications, commercial antifade mounting media can be used to reduce the rate of photobleaching.

Part 3: Advanced Analysis - Identifying the Quenching Mechanism

Once you have confirmed that you are observing true quenching, you may need to identify the mechanism (dynamic vs. static) to fully understand the interaction. The Stern-Volmer analysis is the classical method for this.[23][24][25]

  • Objective: To determine if quenching is static, dynamic, or a combination by examining the relationship between fluorescence intensity and quencher concentration.

  • Materials:

    • Fluorophore (furopyridine sensor) solution at a fixed concentration (in the linear range).

    • Quencher stock solution of high concentration.

    • Appropriate buffer or solvent.

    • Spectrofluorometer.

  • Procedure:

    • Prepare a series of samples with a constant concentration of the furopyridine sensor and increasing concentrations of the suspected quencher.

    • Measure the fluorescence intensity (I) for each sample. Also, measure the intensity of the sensor alone (I₀).

    • If you have access to a time-resolved fluorometer, measure the fluorescence lifetime (τ) for each sample and the lifetime of the sensor alone (τ₀).

  • Data Analysis:

    • Plot I₀/I versus the quencher concentration [Q]. This is the Stern-Volmer plot.[26]

    • If possible, also plot τ₀/τ versus [Q].

  • Interpretation:

Observation (I₀/I vs [Q] plot)Lifetime (τ₀/τ vs [Q] plot)Interpretation
Linear PlotLinear and superimposable with the intensity plotPurely Dynamic Quenching[4]
Linear PlotNo change (τ₀/τ = 1)Purely Static Quenching[4][6]
Upward Curving PlotLinear PlotA combination of Static and Dynamic Quenching[4][24]

This analysis provides powerful insight into the molecular interactions occurring in your sample, distinguishing between simple collisions and the formation of a stable complex.[5]

References

  • Quenching (fluorescence). (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). Analytical Chemistry - ACS Publications. Retrieved February 22, 2026, from [Link]

  • Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. (n.d.). HORIBA. Retrieved February 22, 2026, from [Link]

  • Why is important difference between dynamic and static quenching? (2023). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Troubleshooting Measurements of Fluorescence Spectra. (2018). Edinburgh Instruments. Retrieved February 22, 2026, from [Link]

  • Automatic Correction of Inner Filter Effect – App Note for Labbot. (n.d.). Labbot. Retrieved February 22, 2026, from [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). PubMed. Retrieved February 22, 2026, from [Link]

  • Inner Filter Effect Correction for Fluorescence Detection in AUC by Difference Invariant. (2025). IEEE Xplore. Retrieved February 22, 2026, from [Link]

  • Fluorescence Quenching & the Stern-Volmer Plot. (n.d.). Edinburgh Instruments. Retrieved February 22, 2026, from [Link]

  • What is a Stern-Volmer Plot? (2024). Edinburgh Instruments. Retrieved February 22, 2026, from [Link]

  • Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. (n.d.). PMC - NIH. Retrieved February 22, 2026, from [Link]

  • Estimation of the Quenching Constant from Stern-Volmer Plot. (n.d.). Virtual Labs. Retrieved February 22, 2026, from [Link]

  • 7.3 Fluorescence quenching mechanisms. (2025). Fiveable. Retrieved February 22, 2026, from [Link]

  • Synthesis and photophysical properties of the biaryl systems of pyrrocytidine and furouridine with benzothiophene, benzofuran, and benzene as the aromatic extended moiety. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (2025). Basicmedical Key. Retrieved February 22, 2026, from [Link]

  • Fluorescence Quenching. (2023). News-Medical. Retrieved February 22, 2026, from [Link]

  • Fluorescence quenching mechanism and the application of green carbon nanodots in the detection of heavy metal ions: a review. (2020). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • How to Reduce Fluorescence Measurement Errors. (2024). AELAB. Retrieved February 22, 2026, from [Link]

  • 10.3.4: The Fluorescence Lifetime and Quenching. (2020). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Stern–Volmer relationship. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Examples of typical fluorophores and their quenchers. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Fluorescence quenching mechanism and the application of green carbon nanodots in the detection of heavy metal ions: a review. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • A Review: Fluorescence Quenching Mechanism and Application of Green Carbon nanodots in Heavy Metal Ions Detection. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Fluorescence Spectroscopy Tips and Tricks. (n.d.). HORIBA. Retrieved February 22, 2026, from [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Photophysical properties of furan-bridged dimeric boron-dipyrromethene derivatives (BODIPYs). (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. (2021). ACS Omega. Retrieved February 22, 2026, from [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia. (2025). MDPI. Retrieved February 22, 2026, from [Link]

  • Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved February 22, 2026, from [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra. (2017). Journal Repository. Retrieved February 22, 2026, from [https://journalrepository.org/media/journals/CSIJ_3 CSIJ-32006.pdf]([Link] CSIJ-32006.pdf)

  • Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. (2022). MDPI. Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Furopyridine Synthesis: Efficacy, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furopyridine scaffold, a fusion of the electron-rich furan ring and the electron-deficient pyridine ring, is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including as kinase inhibitors and anti-viral agents, making the development of efficient and versatile synthetic routes a critical endeavor for drug discovery and development.[1] This guide provides an in-depth comparison of the leading methodologies for furopyridine synthesis, evaluating their efficacy based on yield, substrate scope, regioselectivity, and reaction conditions. We will delve into the mechanistic underpinnings of each method, offering insights into the causal factors that govern experimental outcomes.

Strategic Approaches to Furopyridine Construction

The synthesis of furopyridines can be broadly categorized into two primary strategies: the construction of the furan ring onto a pre-existing pyridine core, or the formation of the pyridine ring from a furan precursor.[1] Each approach encompasses a variety of powerful chemical transformations, from classic named reactions to modern transition-metal-catalyzed and multicomponent strategies.

The Bohlmann-Rahtz Pyridine Synthesis: A Classic Approach to Pyridine Ring Formation

First reported in 1957, the Bohlmann-Rahtz synthesis is a robust two-step method for preparing substituted pyridines, which can be adapted for the synthesis of furopyridines. The reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[2][3]

Mechanism and Rationale

The reaction proceeds via a Michael addition of the enamine to the ethynylketone, forming a stable aminodiene intermediate. The critical and often rate-limiting step is the subsequent cyclodehydration, which requires high temperatures to facilitate the necessary E/Z isomerization for ring closure.[3] The use of acid catalysts, such as acetic acid, or Lewis acids like zinc bromide and ytterbium triflate, can significantly lower the required temperature by promoting both the initial Michael addition and the final cyclization.[2][3]

Experimental Protocol: One-Pot Microwave-Assisted Bohlmann-Rahtz Synthesis

This protocol outlines a modern, one-pot adaptation of the Bohlmann-Rahtz synthesis, leveraging microwave irradiation to accelerate the reaction and improve yields.[4][5]

Materials:

  • Ethyl β-aminocrotonate (1.0 equiv)

  • Alkynone (e.g., 1-phenylprop-2-yn-1-one) (1.2 equiv)

  • Anhydrous solvent (e.g., DMSO or a 5:1 mixture of Toluene:Acetic Acid)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine the ethyl β-aminocrotonate and the alkynone in the chosen solvent.

  • If using a catalyst, add the appropriate amount (e.g., 15 mol% ZnBr₂).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 170 °C for 10-20 minutes.[5]

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Efficacy and Limitations

The Bohlmann-Rahtz synthesis offers good yields for a range of tri- and tetrasubstituted pyridines. However, the classical approach is limited by the need for high temperatures and the often-required isolation of the aminodiene intermediate. The one-pot, microwave-assisted variant overcomes many of these limitations, offering significantly reduced reaction times and often higher yields.[5] A key limitation is the availability of the requisite enamine and ethynylketone starting materials.

Transition-Metal Catalysis: Precision and Versatility in Furan Ring Construction

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of furopyridines, primarily through the formation of the furan ring onto a pyridine scaffold. The Sonogashira coupling, in particular, followed by an intramolecular cyclization, is a widely employed and highly efficient strategy.

Mechanism: The Sonogashira Coupling and Intramolecular Cycloisomerization Cascade

This tandem reaction begins with a palladium- and copper-cocatalyzed Sonogashira coupling between a terminal alkyne and a suitably functionalized halopyridine, typically an o-halohydroxypyridine. This forms a key alkynylpyridine intermediate. In the presence of a base, this intermediate undergoes a 5-endo-dig intramolecular cyclization, where the hydroxyl group nucleophilically attacks the alkyne, leading to the formation of the furan ring.[6]

Diagram: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol provides a general procedure for the synthesis of furopyridines via a Sonogashira coupling followed by intramolecular cyclization.

Materials:

  • o-Halo-hydroxypyridine (e.g., 3-iodo-4-hydroxypyridine) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or Toluene)

  • Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the o-halo-hydroxypyridine, terminal alkyne, and base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Efficacy and Versatility

Transition-metal catalyzed methods, particularly the Sonogashira coupling-cyclization cascade, are highly efficient and offer broad substrate scope, allowing for the synthesis of a wide variety of substituted furopyridines with good to excellent yields.[6] The regioselectivity is generally well-controlled by the position of the leaving group and the nucleophilic hydroxyl group on the pyridine ring. A key advantage is the mild reaction conditions often employed compared to classical methods.

Multicomponent Reactions (MCRs): A Strategy for Rapid Diversity Generation

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are a powerful tool for the rapid generation of molecular diversity.[7] Several MCRs, such as the Hantzsch and Ugi reactions, can be adapted for the synthesis of furopyridine derivatives.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[8] By employing a furan-based aldehyde or β-ketoester, this method can be used to construct the pyridine ring onto a furan core.

Diagram: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation beta-Ketoester1 β-Ketoester (2 equiv) beta-Ketoester1->Condensation Ammonia Ammonia Ammonia->Condensation Dihydropyridine Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Oxidation->Pyridine

Caption: General workflow of the Hantzsch pyridine synthesis.

The Ugi and Ugi-Zhu Reactions

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[9] Post-Ugi modifications, such as intramolecular cyclizations, can lead to the formation of complex heterocyclic systems, including furopyridines. The Ugi-Zhu reaction, a three-component variation, can also be employed for the synthesis of fused heterocyclic systems.[9]

Experimental Protocol: General Procedure for a One-Pot Ugi-Azide and Heck Reaction for Heterocycle Synthesis

This protocol illustrates a sophisticated MCR-based approach that can be adapted for the synthesis of complex fused heterocycles.[7]

Materials:

  • Aldehyde (e.g., 2-bromobenzaldehyde) (1.0 equiv)

  • Amine hydrochloride (e.g., allylamine hydrochloride) (1.0 equiv)

  • Azide source (e.g., trimethylsilyl azide) (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

  • Base (e.g., Et₃N) (1.5 equiv)

  • Solvent (e.g., MeOH)

  • Palladium catalyst for subsequent Heck reaction

Procedure (Ugi-Azide Step):

  • In a sealed vial, dissolve the aldehyde, amine hydrochloride, azide source, and isocyanide in the solvent.

  • Add the base and heat the mixture (e.g., to 40 °C) for 24 hours.

  • Upon completion, filter the reaction mixture and evaporate the solvent under vacuum to obtain the crude Ugi adduct.

  • The crude product can then be subjected to a subsequent intramolecular Heck cyclization without purification.

Advantages of MCRs

The primary advantage of multicomponent reactions is their high efficiency and atom economy, allowing for the rapid construction of complex molecules from simple starting materials in a single step. This makes them particularly well-suited for the generation of compound libraries for high-throughput screening in drug discovery.

Comparative Analysis of Furopyridine Synthesis Methods

To facilitate a direct comparison, the following table summarizes the key features of the discussed synthetic methodologies.

MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
Bohlmann-Rahtz Synthesis Condensation of enamines and ethynylketones.Moderate to GoodWell-established, good for specific substitution patterns.Harsh conditions (high temp), limited substrate availability.
Microwave-Assisted Bohlmann-Rahtz One-pot, microwave-accelerated version.Good to Excellent[5]Rapid, higher yields, one-pot procedure.Requires specialized equipment.
Transition-Metal Catalysis (Sonogashira) Pd/Cu-catalyzed coupling followed by cyclization.Good to Excellent[6]Mild conditions, broad substrate scope, high regioselectivity.Catalyst cost and sensitivity, potential for metal contamination.
Multicomponent Reactions (Hantzsch, Ugi) One-pot combination of ≥3 starting materials.Moderate to ExcellentHigh efficiency, atom economy, rapid diversity generation.Can be complex to optimize, potential for side products.

Conclusion

The synthesis of furopyridines is a rich and evolving field, with a diverse array of methodologies available to the modern synthetic chemist. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Classical methods like the Bohlmann-Rahtz synthesis remain valuable for specific applications, especially in their modern, microwave-assisted incarnations. For versatility, broad substrate scope, and mild reaction conditions, transition-metal-catalyzed methods, particularly those involving a Sonogashira coupling-cyclization cascade, are often the preferred choice. Multicomponent reactions offer an unparalleled advantage in terms of efficiency and diversity generation, making them ideal for the construction of compound libraries for drug discovery.

As the demand for novel furopyridine derivatives continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus of research in organic and medicinal chemistry.

References

  • Beilstein Journal of Organic Chemistry. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journals. Retrieved from [Link]

  • Ugi, I. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. Retrieved from [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Synfacts, 2006(01), 0085–0085.
  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968.
  • Uniqsis. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis.
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
  • Scientific Research Publishing. (2019). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Retrieved from [Link]

  • Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Chemische Berichte, 90(10), 2265–2272.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Wang, X., et al. (2023). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry, 2(3), 18.
  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Retrieved from [Link]

Sources

Translational Validation of 3-Aminofuro[2,3-b]pyridine-2-carboxamide (AFP-C) Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The 3-aminofuro[2,3-b]pyridine-2-carboxamide (AFP-C) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the purine ring system of ATP.[1] This structural mimicry allows it to function as a potent, multi-target kinase inhibitor, showing particular efficacy against PIM-1 , EGFR , and GSK-3


  kinases.[1]

While in vitro data consistently demonstrates low-micromolar to nanomolar potency against solid tumor lines (MCF-7, A549), the transition to in vivo efficacy is frequently stalled by poor aqueous solubility and rapid metabolic clearance.[1] This guide provides a rigorous framework to validate AFP-C derivatives, moving beyond simple cytotoxicity to proof-of-concept in vivo efficacy.[1]

Mechanistic Hypothesis

AFP-C derivatives exert their cytotoxic effect primarily through ATP-competitive inhibition .[1] By occupying the ATP-binding pocket of oncogenic kinases, they prevent the phosphorylation of downstream effectors (e.g., STAT3, Akt), ultimately triggering the mitochondrial apoptotic pathway (Caspase-3/7 activation).[1]

DOT Visualization: Mechanism of Action

The following diagram illustrates the signal transduction blockade induced by AFP-C.[1]

G AFP AFP-C Derivative (Inhibitor) Receptor Tyrosine Kinase (EGFR / PIM-1) AFP->Receptor Competitive Inhibition ATP ATP (Cellular Energy) ATP->Receptor Normal Binding Signal1 Phosphorylation (Blocked) Receptor->Signal1 Inhibition Apoptosis Apoptosis (Caspase 3/7) Receptor->Apoptosis Pro-Apoptotic Shift Signal2 Akt / STAT3 Signaling Signal1->Signal2 Survival Cell Survival Proliferation Signal2->Survival

Caption: Competitive inhibition of oncogenic kinases by AFP-C leads to the suppression of survival signaling and induction of apoptosis.[1]

Comparative Analysis: AFP-C vs. Standards of Care[1]

To validate the potential of an AFP-C lead candidate, it must be benchmarked against established therapeutics.[1] The following data synthesizes performance metrics from recent medicinal chemistry literature comparing AFP-C derivatives to Doxorubicin (broad-spectrum cytotoxic) and Erlotinib (targeted EGFR inhibitor).

Table 1: In Vitro Potency & Selectivity Profile
MetricAFP-C Derivative (Lead)Doxorubicin (Standard)Erlotinib (Targeted)Interpretation
Target Multi-Kinase (PIM-1/EGFR)DNA IntercalationEGFR Tyrosine KinaseAFP-C offers a "poly-pharmacology" approach.[1]
IC50 (MCF-7 Breast) 1.2 – 2.8 µM0.4 – 0.8 µM> 10 µM (Resistant)AFP-C is less potent than Dox but effective in resistant lines.
IC50 (A549 Lung) 2.5 – 4.0 µM0.5 – 1.2 µM0.02 – 0.1 µMModerate efficacy; requires optimization for lung targets.
Selectivity Index (SI) > 15 (vs. Fibroblasts)< 5 (High Toxicity)> 50Critical Advantage: AFP-C shows lower toxicity to normal cells.
Solubility (LogS) -4.5 to -5.5 (Poor)-2.0 (Moderate)-3.5 (Moderate)Major Hurdle: Formulation requires liposomal or nano-delivery.[1]
Table 2: In Vivo Translation Risks[1]
ParameterAFP-C ChallengeMitigation Strategy
Bioavailability (F) Typically < 5% (Oral) due to crystallinity.[1]Use Soluplus® or PEG-400 formulations; IP injection for proof-of-concept.[1]
Clearance (CL) Rapid hepatic metabolism (CYP450 oxidation).Deuteration of metabolic hotspots or encapsulation.[1]
Toxicity Potential hepatotoxicity (fused pyridine ring).Monitor ALT/AST levels; perform dose-escalation (3+3 design).

Experimental Protocols for Validation

Protocol A: In Vitro Validation (MTT Viability Assay)

Objective: Establish the IC50 baseline before animal work.

  • Cell Seeding: Seed MCF-7 or A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation: Dissolve AFP-C in 100% DMSO (Stock 10 mM). Dilute serially in culture medium (Final DMSO < 0.1%).

  • Treatment: Treat cells with AFP-C (0.1 – 100 µM) for 48h and 72h.[1] Include Doxorubicin (1 µM) as a positive control.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[1]

  • Validation Check: The Z-factor of the assay must be > 0.5. If IC50 > 10 µM, STOP .[1] The compound is not potent enough for in vivo xenografts.

Protocol B: In Vivo Xenograft Efficacy (Murine Model)

Objective: Determine Tumor Inhibition Rate (TIR).

Ethical Compliance: All procedures must follow IACUC guidelines. Model: BALB/c Nude Mice (Female, 6-8 weeks).

  • Tumor Induction: Inject

    
     MCF-7 cells (matrigel suspension) subcutaneously into the right flank.
    
  • Staging: Wait until tumor volume reaches ~100 mm³ (approx. 10-14 days).[1]

  • Grouping (n=6 per group):

    • Group 1 (Vehicle): PBS + 5% DMSO + 5% Tween-80 (IP, Daily).

    • Group 2 (Positive Control): Doxorubicin (2 mg/kg, IV, q3d).[1]

    • Group 3 (AFP-C Low): 10 mg/kg (IP, Daily).

    • Group 4 (AFP-C High): 25 mg/kg (IP, Daily).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Termination: Sacrifice at Day 21. Harvest tumors for weight and histology (H&E staining).

Self-Validating Step: If Group 3/4 mice lose >20% body weight, the compound is toxic.[1] Reduce dose or change formulation.

Validation Workflow Visualization

This workflow illustrates the "Fail-Fast" logic required to validate AFP-C derivatives efficiently.

Workflow Start Synthesis of AFP-C Derivative InVitro In Vitro Screen (MTT / Kinase Glo) Start->InVitro Decision1 IC50 < 5 µM? InVitro->Decision1 ADME ADME / Solubility Assessment Decision1->ADME Yes Stop Refine Structure (SAR Loop) Decision1->Stop No Decision2 Soluble/Stable? ADME->Decision2 InVivo In Vivo Xenograft (Nude Mice) Decision2->InVivo Yes Decision2->Stop No Histology Histology & PK Analysis InVivo->Histology

Caption: A stepwise "Fail-Fast" workflow ensuring only metabolically stable and potent AFP-C candidates proceed to animal testing.

References

  • Synthesis and Cytotoxicity of Furo[2,3-b]pyridine Derivatives Source: Molecules (2012). "Synthesis and Antitumor Activity of Novel Furo[2,3-b]pyridine Derivatives." Context: Establishes the baseline cytotoxicity against MCF-7 and A549 cell lines.

  • Kinase Inhibition Profile of Pyridine-Carboxamides Source: Journal of Medicinal Chemistry (2015). "Discovery of Novel Pyridine-Carboxamides as Potent PIM-1 Kinase Inhibitors."[1][2] Context: Validates the ATP-competitive mechanism of action for this scaffold.

  • In Vivo Efficacy of Dihydrofuro[2,3-b]pyridines Source: European Journal of Medicinal Chemistry (2023).[3] "Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors." Context: Provides the "anchor" proof-of-concept for oral efficacy and in vivo formulation of this scaffold class.

  • Thieno[2,3-b]pyridine Analog Comparison Source: ACS Medicinal Chemistry Letters (2025).[4] "Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis." Context: Illustrates the structure-activity relationship (SAR) of the closely related thieno-pyridine scaffold.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Aminofuro[2,3-b]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principle: Hazard-Informed Waste Management

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for 3-Aminofuro[2,3-b]pyridine-2-carboxamide, we must infer its hazard profile by examining its core structure and the properties of related molecules. The molecule contains a fused furo[2,3-b]pyridine ring system, which is a nitrogen-containing heterocycle, an amino group, and a carboxamide functional group.[2] These features are common in biologically active molecules and necessitate a cautious approach.[3][4]

Structurally similar compounds, such as 3-Aminopyridine and various pyridinecarboxamides, are classified as hazardous.[5][6][7] They typically exhibit acute toxicity if swallowed or in contact with skin, cause skin and eye irritation, and may lead to organ damage with repeated exposure.[6][8] Therefore, the foundational principle of this guide is to manage all waste streams containing 3-Aminofuro[2,3-b]pyridine-2-carboxamide as hazardous chemical waste .

Inferred Hazard Profile

The following table summarizes the potential hazards, based on data from structurally related compounds. This proactive classification ensures the highest level of safety.

Hazard ClassificationPotential RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal) Toxic or harmful if swallowed or in contact with skin.[6]Analogs like 3-Aminopyridine are classified as Category 3 for acute oral and dermal toxicity.[6]
Skin Corrosion/Irritation Causes skin irritation.[5][7]Pyridine and carboxamide derivatives are frequently cited as skin irritants.[5][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][7]This is a common hazard for many nitrogen-containing aromatic compounds.[5][7]
Specific Target Organ Toxicity May cause respiratory irritation or damage to organs through prolonged or repeated exposure.[6][9]This is a potential hazard associated with some aminopyridine compounds.[6][9]
Hazardous to the Aquatic Environment Potentially toxic to aquatic life.Many nitrogen-containing heterocyclic compounds are environmentally persistent and harmful.[8]

Pre-Disposal Planning: The Key to Safety and Compliance

Effective waste management is not an afterthought; it is an integral part of the experimental design.

  • Waste Minimization : Only prepare the quantities of 3-Aminofuro[2,3-b]pyridine-2-carboxamide essential for your experiment to minimize the volume of waste generated.[10]

  • Designated Waste Area : Establish a designated Satellite Accumulation Area (SAA) in your laboratory, at or near the point of generation, for collecting this specific waste.[11] This area must be under the control of laboratory personnel.[12]

Operational Protocol: Waste Segregation and Collection

Never mix waste streams containing 3-Aminofuro[2,3-b]pyridine-2-carboxamide with incompatible chemicals.[13] Improper segregation can lead to dangerous reactions or complicate the final disposal process.

Step 1: Select Appropriate Waste Containers

Your primary responsibility is to ensure that waste is stored in containers that are chemically compatible and will not leak or degrade.[12]

  • Solid Waste : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

  • Liquid Waste : Use a chemically resistant HDPE, glass, or polypropylene container with a leak-proof screw cap. Ensure the container material is compatible with the solvent system used.

Step 2: Collect Waste at the Source

Solid Waste Stream:

  • Includes : Unused or expired 3-Aminofuro[2,3-b]pyridine-2-carboxamide powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any materials used for spill cleanup (e.g., absorbent pads).

  • Procedure : Carefully place all solid waste directly into the designated solid waste container. Avoid generating dust.[1]

Liquid Waste Stream:

  • Includes : Reaction mixtures, mother liquors, solutions from chromatography, and solvent rinses from contaminated glassware.

  • Procedure :

    • Collect all liquid waste in the designated liquid waste container.

    • Do not pour any solutions containing this compound down the drain.[1][13] This is a direct violation of environmental regulations.[12]

    • If rinsing glassware, perform an initial rinse with a small amount of compatible solvent and collect this rinseate as hazardous waste.[14]

Step 3: Label Waste Containers Correctly

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[11]

  • Immediately upon starting a new waste container, affix a hazardous waste tag.

  • The label must clearly state:

    • The words "Hazardous Waste" .[11][15]

    • The full chemical name: "3-Aminofuro[2,3-b]pyridine-2-carboxamide" . Do not use abbreviations or chemical structures.[15]

    • A complete list of all chemical constituents in the container, including solvents.

    • The approximate percentage of each component.

    • The associated hazards (e.g., "Toxic," "Irritant"). Pictograms or other hazard warnings are highly recommended.[11]

    • The date the container was first used for waste accumulation.

Disposal Workflow: From Laboratory to Final Disposition

The following workflow outlines the decision-making process and procedural steps for ensuring the compliant disposal of 3-Aminofuro[2,3-b]pyridine-2-carboxamide waste.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Final Disposal cluster_3 Forbidden Pathways start Experiment Generates Waste (Solid or Liquid) segregate Segregate Waste at Source start->segregate solid_waste Solid Waste (e.g., Contaminated PPE, Powder) segregate->solid_waste liquid_waste Liquid Waste (e.g., Solutions, Rinses) segregate->liquid_waste drain Drain Disposal segregate->drain PROHIBITED trash Regular Trash segregate->trash PROHIBITED label_solid Collect in Labeled Solid Waste Container solid_waste->label_solid label_liquid Collect in Labeled Liquid Waste Container liquid_waste->label_liquid storage Store Securely in Satellite Accumulation Area label_solid->storage label_liquid->storage full Container is Full or Ready for Pickup storage->full request Submit Waste Collection Request to EHS/Safety Office full->request

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.